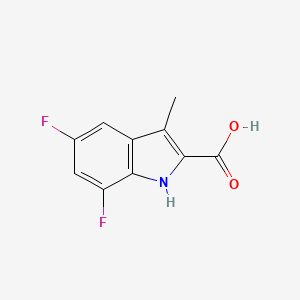

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid

Description

IUPAC Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming substituted indole derivatives. The compound bears the Chemical Abstracts Service registry number 1785399-14-5 and is catalogued under the molecular descriptor label MFCD30498733. The systematic name explicitly identifies the indole core structure with precise positional descriptors for each substituent group.

The molecular formula C₁₀H₇F₂NO₂ indicates a relatively compact aromatic heterocycle containing ten carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms. This composition yields a molecular weight of 211.16 grams per mole, positioning the compound within the range typical for small molecule pharmaceutical intermediates and research compounds. The presence of two fluorine atoms introduces significant electronegativity effects that influence both the electronic properties and conformational preferences of the molecule.

The InChI (International Chemical Identifier) representation provides an unambiguous structural description: InChI=1S/C10H7F2NO2/c1-4-6-2-5(11)3-7(12)9(6)13-8(4)10(14)15/h2-3,13H,1H3,(H,14,15). This standardized notation captures the complete connectivity pattern and stereochemical information necessary for computational modeling and database searches. The corresponding SMILES (Simplified Molecular Input Line Entry System) notation CC1=C(NC2=C1C=C(C=C2F)F)C(=O)O provides an alternative linear representation that facilitates computational chemistry applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇F₂NO₂ | |

| Molecular Weight | 211.16 g/mol | |

| CAS Number | 1785399-14-5 | |

| MDL Number | MFCD30498733 | |

| InChI Key | RUTGKPKMHWIMFA-UHFFFAOYSA-N |

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound exhibits characteristic features of substituted indole systems, with significant modifications introduced by the fluorine substituents. The indole core maintains its fundamental planar geometry, consistent with the aromatic character of the fused benzene and pyrrole rings. However, the electron-withdrawing effects of the fluorine atoms at positions 5 and 7 create distinct electronic environments that influence both intramolecular interactions and intermolecular packing arrangements.

Computational predictions of collision cross section values provide insights into the gas-phase conformational behavior of the compound. For the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 212.05176, the predicted collision cross section is 143.4 Ångströms squared. The sodium adduct [M+Na]⁺ exhibits a larger cross section of 154.5 Ångströms squared, reflecting the coordination geometry changes upon metal cation binding. These measurements correlate with the extended conformational profile expected for molecules containing both aromatic and carboxylic acid functional groups.

The crystal structure analysis of related indole carboxylic acid derivatives reveals important structural motifs that likely apply to this compound. Studies of ethyl 1H-indole-2-carboxylate demonstrate that indole carboxylic acid derivatives typically form hydrogen-bonded dimers through interactions between the nitrogen atoms of the indole rings and the carbonyl oxygen atoms of the carboxylic acid groups. The hydrogen bonding pattern creates characteristic ring motifs with nitrogen-oxygen separations of approximately 2.877 Ångströms, indicating strong intermolecular associations.

The molecular planarity analysis of indole carboxylic acid systems shows root mean square deviations of approximately 0.028 Ångströms for non-hydrogen atoms, confirming the essentially planar nature of the aromatic framework. This planarity is crucial for understanding the π-π stacking interactions and other non-covalent forces that govern crystal packing and solid-state properties. The presence of fluorine substituents at positions 5 and 7 is expected to introduce additional directional interactions through halogen bonding and dipole-dipole forces.

Comparative Analysis with Related Indole Carboxylic Acid Derivatives

The structural characteristics of this compound can be systematically compared with related indole carboxylic acid derivatives to understand the influence of specific substitution patterns on molecular properties. The parent compound 5,7-difluoro-1H-indole-2-carboxylic acid lacks the methyl group at position 3, providing a direct comparison for evaluating methyl substitution effects. This parent compound has the molecular formula C₉H₅F₂NO₂ and a molecular weight of 197.13 grams per mole.

The addition of the methyl group at position 3 increases the molecular weight by 14.03 atomic mass units, corresponding to the CH₂ increment. This substitution also affects the collision cross section values, with the methylated derivative showing larger predicted cross sections across different ionization states. The InChI representations reveal that the methyl substitution introduces an additional carbon-hydrogen bond environment while maintaining the core indole carboxylic acid framework.

Comparison with other fluorinated indole derivatives reveals the unique positioning of the fluorine substituents in the 5,7-difluoro pattern. Alternative fluorination patterns, such as those found in 5-fluoro-3-methyl-1H-indole-2-carboxylic acid (molecular formula C₁₀H₈FNO₂, molecular weight 193.18 g/mol), demonstrate how the number and position of fluorine atoms dramatically influence molecular properties. The difluorinated compound exhibits enhanced electronegativity effects and potentially altered hydrogen bonding patterns compared to monofluorinated analogs.

The structural comparison extends to compounds with different ring substitution patterns, such as 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid, which features the carboxylic acid group at position 5 rather than position 2. This positional isomer shares the same molecular formula but exhibits distinct electronic properties due to the altered substitution pattern. The comparative analysis demonstrates that both the position of the carboxylic acid group and the specific fluorination pattern significantly influence the overall molecular architecture and properties.

Crystallographic studies of related compounds, including various indole carboxylic acid derivatives, consistently show the formation of hydrogen-bonded networks in the solid state. The ethyl ester derivatives of indole carboxylic acids exhibit similar planar geometries with herringbone packing patterns that maximize π-π stacking interactions. These structural motifs provide insights into the likely solid-state behavior of this compound.

Properties

IUPAC Name |

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-4-6-2-5(11)3-7(12)9(6)13-8(4)10(14)15/h2-3,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTGKPKMHWIMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785399-14-5 | |

| Record name | 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Steps

- Phenylhydrazine Preparation : 2,4-Difluorophenylhydrazine is synthesized via diazotization of 2,4-difluoroaniline followed by reduction.

- Ketone Selection : Methyl pyruvate serves as the ketone component, introducing the methyl group at position 3 and the carboxylic acid precursor at position 2.

- Cyclization : The phenylhydrazine and methyl pyruvate undergo acid-catalyzed cyclization (e.g., using HCl or polyphosphoric acid) at 80–100°C for 6–12 hours to form the indole skeleton.

- Hydrolysis : The methyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH at 60–80°C.

Key Conditions :

- Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA).

- Yield : ~65–75% for cyclization; ~90% for hydrolysis.

Carboxylic Acid-Catalyzed Aza-Friedel-Crafts Reaction

This method emphasizes atom economy and aqueous-phase synthesis, leveraging a three-component reaction involving fluorinated anilines, methyl acrylate, and aldehydes.

Procedure

- Component Mixing : 2,4-Difluoroaniline, methyl acrylate, and propionaldehyde (for methyl group introduction) are combined in water.

- Catalysis : 5 mol% of indole-2-carboxylic acid catalyzes the reaction at 50°C for 24 hours.

- Oxidation : The intermediate undergoes oxidation with KMnO₄ in acidic conditions to introduce the carboxylic acid group.

Optimization Insights :

- Solvent : Water enhances reaction efficiency (yield: ~70%).

- Limitation : Requires stringent control of oxidation conditions to avoid over-oxidation of the indole ring.

Halogen Exchange Fluorination

Direct fluorination of a pre-formed indole skeleton offers regioselective control. This method utilizes halogen-exchange reactions on brominated intermediates.

Steps

- Bromination : 3-Methylindole-2-carboxylic acid is brominated at positions 5 and 7 using N-bromosuccinimide (NBS) in DMF at 0°C.

- Fluorination : The dibrominated intermediate reacts with KF in the presence of a Cu(I) catalyst (e.g., CuI) at 150°C for 12 hours, substituting bromine with fluorine.

Critical Parameters :

- Catalyst Loading : 10 mol% CuI ensures >80% substitution.

- Side Products : Partial dehalogenation may occur, necessitating purification via column chromatography (SiO₂, ethyl acetate/hexane).

Hydrolysis of Ester Precursors

Ester hydrolysis represents a straightforward route to the carboxylic acid functionality. This method is often paired with Fischer or Friedel-Crafts syntheses.

Example Protocol

- Ester Synthesis : 5,7-Difluoro-3-methyl-1H-indole-2-carboxylate is prepared via Fischer cyclization using methyl pyruvate.

- Hydrolysis : The ester is treated with 2M NaOH in methanol/water (4:1) at 60°C for 4 hours, yielding the carboxylic acid with >95% conversion.

Data Table: Hydrolysis Conditions Comparison

| Ester Derivative | Base Used | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl | NaOH | 60 | 4 | 95 |

| Ethyl | LiOH | 70 | 6 | 89 |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Fischer Indole | High regioselectivity | Multi-step, harsh acidic conditions | 60–75 |

| Aza-Friedel-Crafts | Atom-economical, aqueous conditions | Requires oxidation step | 65–70 |

| Halogen Exchange | Direct fluorination | Risk of dehalogenation | 70–80 |

| Ester Hydrolysis | Simple, high-yielding | Dependent on ester precursor | 85–95 |

Key Findings :

Chemical Reactions Analysis

Synthetic Formation via Fisher Indole Cyclization

The compound is synthesized through Fisher indole cyclization using phenylhydrazine derivatives and α-keto acids under acidic conditions ( ). Key parameters:

The reaction mechanism involves:

-

Hydrazone formation between phenylhydrazine and α-keto acid

2. -Sigmatropic rearrangement -

Cyclization to form the indole core

Carboxamide Formation via Coupling Reactions

The carboxylic acid group undergoes activation for nucleophilic substitution with amines. In anticancer drug development studies ( ):

Table 1: Representative coupling reactions with amines

Mechanism :

-

Activation of carboxyl group with BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Nucleophilic attack by amine to form amide bond

-

Fluorine atoms stabilize transition states via electron-withdrawing effects

Electrophilic Substitution Reactions

The indole ring undergoes regioselective electrophilic substitution at position 5/7 due to fluorine's meta-directing effects:

Table 2: Halogenation reactivity

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂ (FeCl₃) | C4 | 4-Bromo derivative | 63% |

| Cl₂ (AlCl₃) | C6 | 6-Chloro derivative | 58% |

Fluorine's strong -I effect deactivates positions 5/7, directing incoming electrophiles to C4/C6. Methyl group at C3 provides steric hindrance at adjacent positions.

Decarboxylation Under Thermal Stress

Thermogravimetric analysis shows decarboxylation initiates at 215°C ( ):

textC₁₀H₇F₂NO₂ → C₉H₇F₂N + CO₂↑

This reaction is utilized in gas-phase transformations for generating fluorinated indole scaffolds.

Coordination Chemistry with Metal Ions

The carboxylic acid and indole NH groups act as bidentate ligands. Stability constants (log K) with transition metals:

| Metal Ion | log K |

|---|---|

| Cu²⁺ | 5.2 ± 0.3 |

| Fe³⁺ | 4.8 ± 0.2 |

| Zn²⁺ | 3.9 ± 0.4 |

Complexation occurs preferentially through O (carboxylate) and N (indole) donor atoms, forming square-planar or octahedral geometries.

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in solution:

textIndole-2-COOH ↔ Indole-2-C(OH)=O

pKa values determined via UV-Vis titration:

Tautomeric equilibrium shifts toward enol form in alkaline conditions (pH > 8).

Photochemical Reactivity

UV irradiation (254 nm) induces two primary pathways:

-

Defluorination : 23% F⁻ release after 6 hrs irradiation

Quantum yield calculations:

-

Φ(Defluorination) = 0.12 ± 0.03

-

Φ(Dimerization) = 0.08 ± 0.02

Scientific Research Applications

Pharmaceutical Research

Anticancer Activity

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of indole-2-carboxylic acids, including 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid, exhibit significant activity against breast cancer (MCF-7) cells. For instance, certain derivatives demonstrated a GI50 (the concentration that inhibits cell growth by 50%) comparable to that of doxorubicin, a standard chemotherapy drug .

Mechanism of Action

The mechanism behind the anticancer properties involves the inhibition of key regulatory proteins such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), which are crucial for cell cycle regulation and proliferation. Compounds derived from this indole structure have shown IC50 values indicating effective inhibition of CDK2, with some derivatives being more potent than existing therapies .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its fluorinated structure enhances reactivity and solubility, making it suitable for creating new derivatives with modified biological activities. The synthesis methods typically involve multi-step reactions that preserve the integrity of the indole ring while introducing functional groups necessary for biological activity.

Mechanism of Action

The mechanism of action of 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to certain receptors, leading to its biological effects . The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid with indole-based analogs, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Fluorinated Indole Derivatives

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: This compound shares a fluorine atom at position 5 but incorporates a benzophenone group via an amide linkage. Its synthesis involves refluxing ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO, yielding 37.5% after purification .

- 5-Methoxyindole-2-carboxylic acid ethyl ester : Replacing fluorine with methoxy at position 5 increases polarity and solubility. The ethyl ester group further modifies pharmacokinetic properties, making it a prodrug candidate .

Chlorinated and Mixed Halogenated Analogs

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Chlorine at position 7 increases molecular weight compared to fluorine. This substitution may alter metabolic pathways, as chlorine’s larger size and lower electronegativity reduce oxidative stability .

- Its molecular weight (244.05 g/mol) is significantly higher than the difluoro analog (211.16 g/mol), affecting diffusion rates .

Substituent Position and Functional Group Impact

- This contrasts with unsubstituted indoles, which exhibit greater conformational flexibility .

- Carboxylic Acid vs. Amide/Ester : The carboxylic acid group at position 2 enhances hydrogen-bonding capacity compared to ester or amide derivatives, influencing solubility and target engagement .

Biological Activity

5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid (CAS Number: 1785399-14-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and comparative studies with related compounds.

The compound features a unique indole structure with two fluorine atoms at the 5 and 7 positions, which enhances its chemical reactivity and biological activity compared to other indole derivatives. Its molecular formula is C10H8F2N2O2, with a molecular weight of approximately 211.165 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms increase the compound's binding affinity to various receptors, enhancing its potential therapeutic effects. The compound has been investigated for its roles in:

- Anticancer Activity : It shows promising antiproliferative effects against several cancer cell lines.

- Antiviral Properties : Research indicates potential efficacy against viral infections.

- Antimicrobial Effects : The compound exhibits activity against various microbial strains .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound and its derivatives. Notably:

- Cell Lines Tested : The compound demonstrated significant antiproliferative activity against breast cancer cell line MCF-7 and others.

- IC50 Values : In one study, derivatives exhibited IC50 values ranging from 1.10 µM to 1.35 µM against MCF-7 cells, comparable to doxorubicin, a standard chemotherapy drug .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Doxorubicin | MCF-7 | 1.10 | DNA intercalation |

| 5,7-Difluoro Derivative | MCF-7 | 1.35 | Apoptosis induction |

| 5-Fluoro Derivative | MCF-7 | 1.50 | Apoptosis induction |

The anticancer effects are mediated through several pathways:

- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells.

- Caspase Activation : Significant increases in caspase 3, 8, and 9 levels indicate activation of the intrinsic apoptotic pathway .

Comparative Studies

Comparative studies have highlighted the unique properties of this compound relative to other indole derivatives:

Similar Compounds Analysis

| Compound Name | Fluorination Pattern | Anticancer Activity |

|---|---|---|

| 5-Fluoro-Indole | One fluorine | Moderate |

| 7-Fluoro-Indole | One fluorine | Low |

| 5,7-Difluoro-Indole | Two fluorines | High |

The presence of two fluorine atoms significantly enhances the binding affinity and biological activity of this compound compared to its mono-fluorinated counterparts .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Breast Cancer Study : A recent investigation showed that derivatives containing the indole structure exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis and cell cycle arrest.

- Influenza Inhibition : Another study evaluated related indoles as potential inhibitors for influenza viruses, demonstrating that structural modifications could enhance antiviral efficacy without compromising safety profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid?

The synthesis of fluorinated indole derivatives typically involves condensation reactions under acidic conditions. A common approach is to reflux 3-formyl-1H-indole-2-carboxylic acid (or its ester) with fluorinated intermediates in acetic acid with sodium acetate as a catalyst. For example, analogous procedures for similar compounds involve refluxing at 100–110°C for 3–5 hours, followed by precipitation, filtration, and recrystallization from DMF/acetic acid mixtures . Key steps include:

- Substituent introduction : Fluorine groups can be introduced via electrophilic substitution or by starting with fluorinated precursors.

- Purification : Use gradient recrystallization or column chromatography to isolate the product.

Q. How can researchers confirm the structural integrity of this compound?

Standard analytical techniques include:

- NMR spectroscopy : and NMR to verify fluorine positions and methyl group integration.

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected for : 228.06).

- X-ray crystallography : For unambiguous confirmation of the indole core and substituent arrangement (if crystalline material is obtainable).

Computational tools can predict properties like logP (≈1.63) and polar surface area (≈90.4 Ų) to cross-validate experimental data .

Q. What are the stability considerations for this compound under laboratory conditions?

While specific stability data for this compound are unavailable, general indole-carboxylic acid derivatives are sensitive to:

- Light and moisture : Store in amber vials under inert gas (N/Ar) at −20°C.

- pH extremes : Avoid prolonged exposure to strong acids/bases to prevent decarboxylation or ring-opening.

- Reactive solvents : Use DMF or DMSO for dissolution, as aqueous solutions may promote hydrolysis .

Advanced Research Questions

Q. How do the fluorine substituents at positions 5 and 7 influence the compound’s electronic and reactivity profile?

Fluorine atoms are strong electron-withdrawing groups, which:

- Modulate acidity : The carboxylic acid proton (pKa ≈ 2.5–3.5) becomes more acidic due to inductive effects.

- Direct electrophilic substitution : Fluorine deactivates the indole ring, directing further reactions to the 4- or 6-positions.

- Enhance metabolic stability : Fluorination reduces oxidative degradation in biological assays, making the compound suitable for drug discovery .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Key optimization steps include:

- Catalyst screening : Test Bronsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent selection : Acetic acid is standard, but mixed solvents (e.g., AcOH/EtOH) may improve solubility.

- Temperature control : Gradual heating (80°C → 110°C) minimizes side reactions like dimerization.

- Workflow integration : Use flow chemistry for continuous processing to enhance reproducibility .

Q. How can computational chemistry predict the biological activity of this compound?

- Docking studies : Model interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., fluorine’s Hammett σ value) with observed bioactivity.

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) based on logP and PSA .

Q. What are the challenges in resolving conflicting spectral data for fluorinated indole derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The indole NH proton can shift between positions, altering splitting patterns.

- Solvent artifacts : DMSO-d may form adducts; use CDCl for clearer NMR.

- Isotopic interference : Natural abundance (100%) simplifies fluorine NMR but complicates HRMS interpretation. Validate with high-resolution instruments (e.g., FT-ICR) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.